molecular formula C10H14ClN3O3 B4974873 2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride

Cat. No.: B4974873
M. Wt: 259.69 g/mol
InChI Key: IPYIKLOGBORAME-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride typically involves the reaction of 3-nitroaniline with dimethylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Solvents: Common solvents include ethanol, methanol, or water.

    Temperature and Pressure: Reactions may be carried out at room temperature or under reflux conditions, depending on the desired reaction rate and yield.

Major Products

    Reduction: The major product of the reduction reaction is 2-(dimethylamino)-N-(3-aminophenyl)acetamide.

    Substitution: The products of substitution reactions depend on the nature of the substituent introduced.

Scientific Research Applications

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride depends on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)acetamide: Lacks the dimethylamino group.

    2-(dimethylamino)-N-(3-aminophenyl)acetamide: Reduced form of the original compound.

Uniqueness

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride is unique due to the presence of both the dimethylamino and nitro groups, which confer specific chemical reactivity and potential biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-4-3-5-9(6-8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYIKLOGBORAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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